Trifluoroethenesulfonyl fluoride

Description

Overview of Fluorosulfonyl Chemistry and its Contemporary Significance

Fluorosulfonyl chemistry revolves around compounds containing the -SO2F group. This functional group imparts unique reactivity and stability to molecules. nih.gov Sulfonyl fluorides are generally more stable than their chloride counterparts, being resistant to hydrolysis and thermolysis while still reacting selectively with nucleophiles. acs.orgnih.gov This combination of stability and reactivity has led to their widespread use in diverse fields such as organic synthesis, chemical biology, drug discovery, and materials science. rsc.orgresearchgate.net The development of new synthetic methods, including those involving fluorosulfonyl radicals, continues to expand the applications of these compounds. rsc.orgrsc.org

A significant recent development in fluorosulfonyl chemistry is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions that utilize the reliable reactivity of the S-F bond. acs.org This has further cemented the importance of sulfonyl fluorides as versatile connectors in constructing complex molecular architectures. researchgate.net

Historical Development and Emerging Trends in Perfluoroalkanesulfonyl Fluoride Research

The study of organic compounds containing the sulfonyl fluoride group began in the early 20th century, with initial applications in dyes and pesticides. nih.gov These early studies highlighted the hydrolytic stability and resistance to oxidation and reduction of the -SO2F group. nih.gov After a period of decreased focus, interest in sulfonyl fluorides was revitalized in the 1960s for their use as protease inhibitors and chemical probes. nih.gov

A major resurgence in research occurred in the 21st century, largely driven by the establishment of SuFEx click chemistry. nih.gov Modern research focuses on developing more efficient and environmentally friendly methods for synthesizing sulfonyl fluorides. nih.govmdpi.com This includes electrochemical methods that avoid harsh reagents and direct fluorosulfonylation using radical precursors. rsc.orgacs.org There is also a growing interest in using perfluoroalkanesulfonyl fluorides as building blocks for advanced materials and pharmaceuticals due to the unique properties conferred by the fluorine atoms. researchgate.netnih.gov

Positioning of Trifluoroethenesulfonyl Fluoride within Advanced Synthetic Chemistry

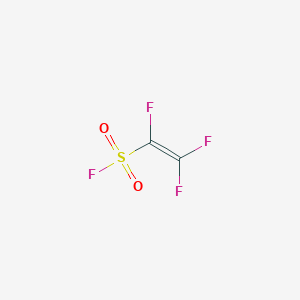

Trifluoroethenesulfonyl fluoride (CF2=CFSO2F) holds a distinct position in advanced synthetic chemistry due to its dual functionality. The presence of both a reactive double bond and a sulfonyl fluoride group allows it to participate in a wide range of chemical transformations. The trifluorovinyl group can undergo various addition and cycloaddition reactions, while the sulfonyl fluoride group is a key player in nucleophilic substitution and SuFEx chemistry.

This compound serves as a valuable precursor for creating complex fluorinated molecules. Its ability to introduce the trifluoroethenylsulfonyl group into other molecules is highly sought after for modifying the properties of polymers and pharmaceuticals. The electron-withdrawing nature of the trifluoromethyl and sulfonyl fluoride groups makes the double bond highly reactive towards nucleophiles, enabling a variety of synthetic strategies.

Chemical and Physical Properties of Trifluoroethenesulfonyl Fluoride

Trifluoroethenesulfonyl fluoride is a colorless liquid with a boiling point of 53°C. chemicalbook.com Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C2F4O2S |

| Molecular Weight | 164.08 g/mol |

| Boiling Point | 53 °C chemicalbook.com |

| Density | 1.652 g/cm³ |

This data is compiled from multiple sources for accuracy.

Synthesis and Reactions of Trifluoroethenesulfonyl Fluoride

The synthesis of trifluoroethenesulfonyl fluoride can be achieved through various methods, often involving the fluorination of a corresponding sulfonyl chloride. One common approach is the halide-fluoride exchange reaction, where a trifluoroethenesulfonyl chloride is treated with a fluoride salt.

Trifluoroethenesulfonyl fluoride is a reactive compound that participates in several important chemical reactions:

Nucleophilic Substitution: The sulfonyl fluoride group readily reacts with nucleophiles like amines, alcohols, and water to form sulfonamides, sulfonates, and sulfonic acids, respectively.

Cycloaddition Reactions: The electron-deficient double bond of trifluoroethenesulfonyl fluoride makes it an excellent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions.

Radical Reactions: The double bond can also undergo radical addition reactions, allowing for the introduction of the trifluoroethenesulfonyl moiety into a variety of organic molecules. researchgate.net

Applications in Organic Synthesis and Polymer Chemistry

The unique reactivity of trifluoroethenesulfonyl fluoride makes it a valuable tool in both organic synthesis and polymer chemistry.

In organic synthesis , it serves as a building block for creating complex fluorinated molecules. The ability to introduce the trifluoroethenesulfonyl group can significantly alter the electronic and steric properties of a molecule, which is particularly useful in the design of new pharmaceuticals and agrochemicals. researchgate.net

In polymer chemistry , trifluoroethenesulfonyl fluoride is used as a monomer or comonomer to produce fluorinated polymers. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a range of applications, including high-performance membranes and coatings.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trifluoroethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O2S/c3-1(4)2(5)9(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARLOMBMXGVKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)S(=O)(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377828 | |

| Record name | Trifluoroethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-10-6 | |

| Record name | 1,2,2-Trifluoroethenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trifluoroethenesulfonyl Fluoride

Halogen Exchange Routes for Perfluoroalkanesulfonyl Fluorides

Halogen exchange represents a foundational and widely employed strategy for the synthesis of perfluoroalkanesulfonyl fluorides. This approach typically involves the conversion of a perfluoroalkanesulfonyl chloride or bromide to the corresponding fluoride (B91410) through reaction with a suitable fluoride source.

The synthesis of trifluoromethanesulfonyl fluoride, a key precursor and structural analog to trifluoroethenesulfonyl fluoride, has been extensively optimized. A prevalent and efficient method involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with a metal fluoride. This nucleophilic halide-fluoride exchange reaction is often conducted in the presence of a controlled amount of water, which has been shown to enhance the reaction rate and yield. google.com

Key parameters that are optimized to maximize yield and purity include the choice of metal fluoride, water content, reaction temperature, and pressure. For instance, a patented process describes the reaction of trifluoromethanesulfonyl chloride with a metal fluoride in the presence of 0.6 to 10.0 mass% of water, based on the mass of the metal fluoride, leading to high yields and purity. google.com Crown ethers have also been utilized as phase-transfer catalysts in liquid-phase halogen exchange reactions of CF3SO2Cl with potassium fluoride (KF), achieving yields of 65% with 97.9% purity under optimized conditions. nih.gov

| Parameter | Condition | Effect | Reference |

| Fluoride Source | Alkali Metal Fluorides (e.g., KF) | Efficient conversion of the sulfonyl chloride to the sulfonyl fluoride. | nih.gov |

| Catalyst | Crown Ether | Facilitates phase-transfer catalysis in liquid-phase reactions, improving yield. | nih.gov |

| Water Content | 0.6 - 10.0 mass% | Enhances reaction rate and purity. | google.com |

| Temperature | Mild to controlled low temperatures | Affects reaction kinetics and selectivity. | nih.gov |

| Pressure | Pressurized reactors | Can improve conversion and selectivity in scale-up trials. | nih.gov |

These optimized conditions for trifluoromethanesulfonyl fluoride can often be adapted for the synthesis of trifluoroethenesulfonyl fluoride, given the similar reactivity of the sulfonyl halide functional group.

The implementation of flow reactor systems offers significant advantages for halogen exchange reactions, including enhanced safety, better temperature control, and the potential for continuous processing. vapourtec.com Tubular reactors, in particular, provide a high surface-area-to-volume ratio, which is crucial for managing the exothermicity of fluorination reactions. google.com

Flow systems can be utilized for both partial and complete fluorination of organic substrates. google.com For instance, a modular flow reactor has been successfully used for various fluorination reactions, demonstrating the safe and convenient handling of hazardous reagents. vapourtec.com The use of inert liquids like perfluorinated compounds in these systems can facilitate the reaction and product separation. google.com While direct examples for trifluoroethenesulfonyl fluoride are not detailed, the principles of using flow reactors for the synthesis of other perfluoroalkanesulfonyl fluorides are well-established and applicable. google.comthalesnano.com

Radical-Mediated Fluorosulfonylation Approaches

Radical-mediated reactions offer a powerful tool for the formation of C-S bonds and the introduction of the fluorosulfonyl group. rsc.org These methods often proceed under mild conditions and can exhibit high functional group tolerance. nih.gov

The general strategy involves the generation of a fluorosulfonyl radical, which then adds to an unsaturated system, such as an alkene. rsc.orgrsc.org Recent research has focused on the development of precursors for fluorosulfonyl radicals and their application in the synthesis of various sulfonyl fluorides. rsc.orgnih.gov For instance, photoredox catalysis has been employed to generate fluorosulfonyl radicals for the functionalization of alkenes. nih.gov

A study on the radical-mediated thiodesulfonylation of vinyl sulfones provides insight into radical reactions involving vinyl systems, which could be relevant to the synthesis of trifluoroethenesulfonyl fluoride. nih.gov Although direct radical fluorosulfonylation of trifluoroethene is not explicitly described, the existing literature on radical fluorosulfonamidation and fluorosulfonylation of alkenes suggests that a similar approach could be developed for the synthesis of trifluoroethenesulfonyl fluoride. nih.govrsc.org

Photoredox Catalysis in Aryl Sulfonyl Fluoride Synthesis

Photoredox catalysis has emerged as a powerful tool for the synthesis of aryl sulfonyl fluorides. A notable metal-free approach involves a three-component assembly from dibenzothiophenium (DBT) salts, with potassium bifluoride (KHF₂) acting as the fluorine source. nih.gov This method proceeds via an aryl sulfonyl ammonium (B1175870) salt intermediate and is characterized by its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The ability to apply this strategy to the late-stage fluorosulfonylation of complex drug molecules highlights its synthetic utility. nih.gov

Another innovative strategy combines photoredox catalysis with transition metal catalysis, utilizing aryl thianthrenium salts. nih.gov This dual catalytic system can access challenging bond formations that are not feasible with conventional redox catalysis alone, enabling site-selective late-stage aromatic fluorination. nih.gov Furthermore, photoredox catalysis has been successfully employed for the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols through a process involving halogen atom transfer (XAT), followed by SO₂ capture and fluorination. dp.tech

A novel photoredox-catalyzed method has been developed for the direct allylic C-H fluorosulfonylation of alkenes using 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts (FABI). chemrxiv.orgchemrxiv.org This protocol provides convenient access to a variety of allyl sulfonyl fluorides with high regioselectivity and has been demonstrated in the late-stage functionalization of natural products. chemrxiv.orgchemrxiv.org

Fluorosulfonyl Radical Precursors and Generation

Direct fluorosulfonylation using fluorosulfonyl radicals (•SO₂F) presents a concise and efficient pathway to sulfonyl fluorides. rsc.org The generation of these highly reactive intermediates from various precursors has been a significant area of research. rsc.orgthieme-connect.com

Historically, the instability of the •SO₂F radical was a major hurdle until its observation in the decomposition of fluorosulfonyl azide. thieme-connect.com This discovery spurred the development of various radical precursors. thieme-connect.com Gaseous ClSO₂F has been used as a precursor, but its hazardous nature and the difficulty in its preparation have limited its application. researchgate.net Similarly, the high homolytic bond dissociation energy of the S(VI)-F bond in SO₂F₂ gas makes the generation of •SO₂F radicals from this source challenging. researchgate.net

More recent and effective precursors have been developed. For instance, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts have been established as effective redox-active radical precursors for the hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov This method is notable for its ability to produce valuable Z-alkenylsulfonyl fluorides, which are typically less stable and more difficult to synthesize than their E-isomers. nih.gov

Alkynyl sulfonyl fluorides have also been identified as valuable bifunctional reagents, serving as both FSO₂-radical precursors and radical trapping agents in the 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. colby.edunih.gov These radical-based methods offer a powerful approach for the synthesis of diverse and functionalized sulfonyl fluorides. rsc.orgcolby.edunih.gov

Deoxyfluorination Reactions for Sulfonyl Fluoride Synthesis

Deoxyfluorination represents a direct and increasingly popular strategy for the synthesis of sulfonyl fluorides from more common sulfur(VI) starting materials like sulfonic acids and their salts.

From Sulfonic Acids and Their Salts

The conversion of sulfonic acids and their salts to sulfonyl fluorides is an attractive synthetic route as it starts from stable and readily available S(VI) compounds. nih.govtheballlab.com Traditional methods often involve a two-step process, starting with the conversion of the sulfonic acid to a sulfonyl chloride, followed by a halogen exchange reaction. nih.govtheballlab.com

Recent advancements have focused on developing direct, one-step deoxyfluorination methods. nih.gov One such strategy employs Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts. nih.govtheballlab.comrsc.orgresearchgate.net This method offers mild reaction conditions and provides sulfonyl fluorides in moderate to good yields. rsc.orgresearchgate.net Another approach utilizes cyanuric chloride as a chlorine source and KHF₂ as a fluorine source in a one-pot, two-step procedure to synthesize sulfonyl fluorides from sulfonic acids and sulfonates. mdpi.com

The choice of cation in sulfonate salts can influence the reaction efficiency. Monovalent sulfonate salts are generally converted to the corresponding sulfonyl fluorides in good yields, whereas sulfonate salts of divalent metals may show lower reactivity. mdpi.com

Use of Thionyl Fluoride and Other Deoxyfluorinating Agents

Thionyl fluoride (SOF₂) has emerged as a highly effective reagent for the deoxyfluorination of sulfonic acid salts. nih.govtheballlab.com It can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields and with short reaction times. theballlab.comrsc.orgresearchgate.net The mechanism is believed to involve the formation of a DMF-activated intermediate when DMF is used as the solvent. theballlab.com While SOF₂ is a gas, it can be generated in situ from readily available, bench-stable reagents, making it a practical option. nih.gov

Other deoxyfluorinating agents have also been explored. Sulfonyl fluorides themselves, such as 2-pyridinesulfonyl fluoride (PyFluor), have been identified as a class of inexpensive and thermally stable deoxyfluorination reagents for converting alcohols to alkyl fluorides. princeton.eduyoutube.com This approach represents a one-pot alternative to the traditional two-step conversion of an alcohol to a sulfonate followed by fluoride displacement. youtube.com The strategic selection of the sulfonyl fluoride and base is crucial for achieving high yields and minimizing side reactions. princeton.edu

Preparative Routes for Analogues and Related Ethenesulfonyl Fluorides

The synthesis of ethenesulfonyl fluoride and its analogues is of significant interest due to their utility as reactive intermediates and building blocks in various chemical transformations, including SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. researchgate.netsigmaaldrich.com

Synthesis of Ethenesulfonyl Fluoride

A practical and scalable two-step, on-water procedure for the synthesis of ethenesulfonyl fluoride (ESF) has been developed. acs.orgnih.gov The process begins with the neat reaction of readily available 2-chloroethanesulfonyl chloride with a nearly saturated aqueous solution of potassium bifluoride (KHF₂) to produce 2-chloroethanesulfonyl fluoride. acs.orgnih.gov The subsequent dehydrochlorination of this intermediate is achieved using magnesium oxide as a base in an aqueous suspension, yielding ethenesulfonyl fluoride in high yield on a kilogram scale. acs.orgnih.gov

The radiochemical synthesis of [¹⁸F]ethenesulfonyl fluoride ([¹⁸F]ESF) has also been optimized using a microfluidic reactor for both carrier-added and no-carrier-added conditions, providing a straightforward procedure for producing this radiotracer for potential use in PET imaging. nih.gov

Synthetic Pathways to N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl Fluoride

The synthesis of N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride is a multi-step process that involves the formation of key intermediates. rsc.org A notable pathway involves the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides. rsc.orgrsc.org This method provides an efficient route to the target compound.

The synthesis commences with N-(sulfinyl)trifluoromethanesulfonamide, which is treated with trifluoromethyltrimethylsilane in the presence of fluoride ions to yield N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides. rsc.org Subsequent oxidative fluorination of this intermediate leads to the formation of N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride. rsc.orgrsc.org

A detailed representation of this synthetic approach is outlined below:

Step 1: Formation of N-(fluorosulfinyl)trifluoromethanesulfonamides

The initial step involves the reaction of N-(sulfinyl)trifluoromethanesulfonamide with a fluoride source, such as cesium fluoride (CsF), in a solvent like tetrahydrofuran (B95107) (THF). This reaction affords stable N-(fluorosulfinyl)trifluoromethanesulfonamides. rsc.org

Step 2: Formation of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides

The N-(fluorosulfinyl)trifluoromethanesulfonamides are then reacted with trifluoromethyltrimethylsilane. This step introduces the trifluoromethyl group to the sulfur atom, forming the crucial N-(trifluoromethylsulfinyl)trifluoromethanesulfonamide intermediate. rsc.org

Step 3: Oxidative Fluorination

In the final step, the N-(trifluoromethylsulfinyl)trifluoromethanesulfonamide intermediate undergoes oxidative fluorination. This is achieved by removing the solvent and treating the intermediate with chlorine gas at low temperatures. rsc.org This process converts the sulfinyl group to a sulfonimidoyl fluoride, yielding the desired product, N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride. rsc.org

The following interactive table summarizes the key reaction steps and reagents involved in this synthetic pathway.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | N-(sulfinyl)trifluoromethanesulfonamide | Cesium fluoride (CsF), Tetrahydrofuran (THF) | N-(fluorosulfinyl)trifluoromethanesulfonamides |

| 2 | N-(fluorosulfinyl)trifluoromethanesulfonamides | Trifluoromethyltrimethylsilane | N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides |

| 3 | N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides | Chlorine (Cl₂) | N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl Fluoride |

Applications of Trifluoroethenesulfonyl Fluoride in Advanced Synthetic Strategies

Development of Fluoroalkylating Reagents and Surrogates

While trifluoroethenesulfonyl fluoride (B91410) and its analogs are primarily known as electrophiles for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, their derivatives and the underlying chemistry contribute to the broader field of fluoroalkylation. The sulfonyl fluoride group (–SO₂F) is exceptionally stable, resisting reduction and hydrolysis to a significant extent compared to other sulfonyl halides. mdpi.com This stability allows the –SO₂F moiety to be carried through various synthetic steps, acting as a latent reactive handle.

The development of synthetic methods for sulfonyl fluorides, such as the fluorination of sulfonyl chlorides, ccspublishing.org.cn oxidative fluorination of thiols, or conversion from sulfonic acids, has expanded the toolbox for chemists. mdpi.comnih.gov These methods provide access to a diverse range of fluoroalkyl- and fluoroalkenylsulfonyl fluorides. These compounds can then be used as precursors. For instance, radical addition to the double bond of an alkenyl sulfonyl fluoride could generate a new, more complex fluoroalkylsulfonyl fluoride, which can then be used in subsequent transformations. researchgate.netnih.gov

Synthesis of Sulfur(VI)-Containing Functional Molecules

The S(VI)-F bond is the cornerstone of SuFEx chemistry, a set of near-perfect click reactions for reliably forming connections to a sulfuryl hub. ccspublishing.org.cn This chemistry enables the efficient synthesis of a wide array of important functional molecules.

Trifluoromethanesulfonyl fluoride (CF₃SO₂F), also known as triflyl fluoride, is a key reagent for the synthesis of triflates, triflamides, and triflimidates. These functional groups are widely used in organic synthesis, particularly as excellent leaving groups in cross-coupling reactions and as protecting groups. researchgate.netkuleuven.be

Researchers have developed efficient protocols for these transformations using CF₃SO₂F gas, often generated ex situ from precursors like N-phenyltrifluoromethanesulfonimide (PhNTf₂) in a two-chamber system. kuleuven.benih.gov This method allows for the safe handling of the gaseous reagent and facilitates high-yielding reactions.

Synthesis of Aryl Triflates: Phenols react readily with CF₃SO₂F in the presence of a base to form aryl triflates. A notable aspect of this transformation is its remarkable chemoselectivity, where phenols can be selectively triflylated in the presence of more nucleophilic amines by the controlled addition of water. kuleuven.bersc.org

| Reactant (Phenol) | Base | Solvent | Yield (%) | Reference |

| 4-Hydroxybiphenyl | DIPEA | MeCN/H₂O | 98 | kuleuven.be |

| 4-Ethynylphenol | DIPEA | MeCN/H₂O | 91 | kuleuven.be |

| Methyl 4-hydroxybenzoate | DIPEA | MeCN/H₂O | 97 | kuleuven.be |

| 2-Naphthol | DIPEA | MeCN/H₂O | 95 | kuleuven.be |

Synthesis of Triflamides: The reaction of CF₃SO₂F with primary and secondary amines yields triflamides (trifluoromethanesulfonamides). This reaction is typically performed in an aprotic solvent like acetonitrile (B52724) with a suitable base. nih.govchemrxiv.org The resulting triflamides are highly stable functional groups found in various biologically active molecules.

| Reactant (Amine) | Base | Time (h) | Yield (%) | Reference |

| Aniline | DMAP | 18 | 98 | nih.gov |

| Pyrrolidine | DMAP | 0.5 | 98 | nih.gov |

| Dibenzylamine | DMAP | 18 | 98 | nih.gov |

| Indole | DMAP | 18 | 70 | nih.gov |

Synthesis of Triflimidates: Triflimidoyl fluorides, which are aza-analogs of CF₃SO₂F, serve as the electrophiles for synthesizing triflimidate esters from phenols. These reactions provide access to a less common class of S(VI) compounds. nih.govchemrxiv.org

The conversion of sulfonyl fluorides to sulfonamides and sulfonate esters is a fundamental transformation in SuFEx chemistry. ccspublishing.org.cn This reactivity is general across a wide range of alkyl- and arylsulfonyl fluorides. The reaction involves the nucleophilic attack of an amine (for sulfonamides) or an alcohol/phenol (B47542) (for sulfonate esters) on the electrophilic sulfur center, displacing the fluoride ion. researchgate.netorganic-chemistry.org The conditions are often mild, typically requiring only a base to facilitate the reaction. organic-chemistry.org This modularity allows for the rapid assembly of diverse libraries of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.

Role as a Building Block in Organic Synthesis

Ethenesulfonyl fluoride (ESF) is a premier example of a sulfonyl fluoride that acts as a versatile building block. acs.org It is considered one of the most powerful Michael acceptors known, readily reacting with a wide range of nucleophiles. researchgate.netnih.gov This high reactivity allows for the introduction of the ethylsulfonyl fluoride (–CH₂CH₂SO₂F) handle onto various molecular scaffolds. acs.org

The resulting adduct retains the sulfonyl fluoride group, which can then be used in subsequent SuFEx reactions. This two-stage reactivity makes ESF a powerful linchpin for connecting different molecular fragments. For example, a thiol can first add to ESF via a Michael addition, and the resulting sulfonyl fluoride can then react with a phenol to form a sulfonate ester, linking the two original fragments through the ethylsulfonyl bridge. This strategy has found applications in bioconjugation, materials science, and drug discovery. researchgate.net

Chemo- and Regioselective Transformations in Complex Systems

A key advantage of using fluorinated sulfonyl fluorides in synthesis is the high degree of selectivity that can be achieved.

Chemoselectivity: As mentioned previously, the reaction of trifluoromethanesulfonyl fluoride (CF₃SO₂F) with a mixture of nucleophiles can be highly chemoselective. In the presence of water, phenols are selectively converted to triflates over amines, a counterintuitive result given the generally higher nucleophilicity of amines. kuleuven.bersc.org This control is attributed to a hydrogen-bonded termolecular transition state for the amine reaction, which is disrupted by bulk water, thereby favoring the reaction with phenols. kuleuven.be This level of control is crucial when working with complex molecules containing multiple functional groups.

Regioselectivity: The Michael addition reactions of ethenesulfonyl fluoride (ESF) are inherently regioselective. Nucleophiles exclusively attack the β-carbon of the vinyl group, leading to a single constitutional isomer. researchgate.netnih.gov Furthermore, in cases where the nucleophile itself is complex, such as an enamine, the regioselectivity of the addition can be precisely controlled. researchgate.net More complex substituted alkenylsulfonyl fluorides can also undergo highly selective transformations. For example, a method for the synthesis of 1,3-dienylsulfonyl fluorides via a dehalogenation process was shown to proceed with exclusive chemo- and stereoselectivity. rsc.org This precision is vital for building complex molecular architectures where specific connectivity is required.

Polymer Chemistry and Material Science Involving Trifluoroethenesulfonyl Fluoride

Monomer Synthesis and Polymerization Mechanisms for Poly(Trifluoroethenesulfonyl Fluoride)

Polymers containing sulfonyl fluoride (B91410) functional groups, such as poly(trifluoroethenesulfonyl fluoride), are typically synthesized through dispersed phase polymerization. google.com This process is conducted in an aqueous medium and can be outlined in several key steps.

First, an emulsion or solution is created containing water, a surfactant, and the ethylenically unsaturated (per)fluorinated monomer that has at least one sulfonyl fluoride group. google.com A free radical initiator is then added to this mixture at a specific polymerization temperature to begin the reaction. google.com To ensure the integrity of the sulfonyl fluoride group and prevent its premature conversion into an ionic form, the polymerization is generally carried out at a neutral or acidic pH, typically at or below a pH of 7. google.com

During the polymerization, other gaseous monomers, such as tetrafluoroethylene (B6358150) (TFE), may be fed into the reactor. google.com The pressure inside the reactor is a critical parameter used to control the ratio of the gaseous monomer to the liquid monomer, thereby influencing the final polymer composition. google.com The resulting product is a polymer latex, which is a stable dispersion of the sulfonyl fluoride polymer particles in water. google.com The polymer can then be isolated from this latex through coagulation, for instance by adding it to an electrolyte solution under high shear, followed by drying. google.com

Below is a table summarizing key parameters in a typical dispersed phase polymerization for producing sulfonyl fluoride polymers.

Table 1: Dispersed Phase Polymerization Parameters

| Parameter | Description | Rationale / Significance | Source |

|---|---|---|---|

| Reaction Medium | Emulsion or solution in water | Allows for effective heat dissipation and control of polymer particle size. | google.com |

| Initiation | Free radical initiator | Starts the polymerization of the vinyl group on the monomer. | google.com |

| pH Control | Typically ≤ 7, more typically ≤ 6 | Prevents the conversion of the -SO₂F group into its ionic form during the reaction. | google.com |

| Monomer Feed | Optional feeding of gaseous comonomers (e.g., TFE) | Allows for the creation of copolymers with tailored properties. Reactor pressure controls the monomer ratio. | google.com |

| Isolation | Coagulation from latex using an electrolyte solution | A process to separate the solid polymer from the aqueous dispersion for further processing. | google.com |

Development of Perfluorinated Ionomers for Specialized Applications

Polymers synthesized from trifluoroethenesulfonyl fluoride serve as crucial precursors for perfluorinated ionomers. The sulfonyl fluoride (-SO₂F) group in the polymer chain is chemically stable during polymerization but can be readily converted into a sulfonic acid (-SO₃H) group in a post-polymerization step. google.com This conversion transforms the non-ionic, melt-processable polymer into a perfluorinated sulfonic acid (PFSA) ionomer, a polymer with attached ionic groups.

These PFSA ionomers are structurally similar to well-known materials like Nafion® and Aquivion®. They consist of a chemically stable and hydrophobic Teflon-like backbone with attached hydrophilic side chains terminating in sulfonate (SO₃⁻) groups. mdpi.com This phase-segregated structure is critical for their function, as the hydrophilic domains facilitate proton conduction, making them excellent proton conductors. mdpi.com The chemical stability of the perfluorinated backbone ensures the material can withstand harsh chemical environments, a key requirement for long-term applications. mdpi.com

Integration into Fluorinated Polymer Architectures

Trifluoroethenesulfonyl fluoride is not only polymerized on its own but is also frequently integrated into more complex fluorinated polymer architectures through copolymerization. It can be polymerized with other ethylenically unsaturated perfluorinated monomers, most notably tetrafluoroethylene (TFE), to create copolymers with a range of properties. google.com

Furthermore, the polymer architecture can be modified to include cure sites or to control molecular weight. This is often achieved by adding small amounts (e.g., 0.05 to 2 mole percent) of brominated or iodinated monomers during polymerization. google.com Examples include iodo- or bromo-olefins or iodo- and/or bromo-fluoroalkyl vinyl ethers. google.com These incorporated halogen atoms provide reactive sites for cross-linking the polymer chains. Alternatively, chain transfer agents containing iodine or bromine, such as compounds with the formula R(I)ₓ(Br)y where R is a perfluoroalkyl chain, can be added during polymerization to control the molecular weight of the resulting polymer. google.com

Applications in Advanced Materials Research (e.g., membranes)

The primary application for ionomers derived from trifluoroethenesulfonyl fluoride polymers is in the field of advanced materials, particularly for electrochemical applications like polymer electrolyte membrane (PEM) fuel cells. mdpi.com In this context, the perfluorinated sulfonic acid (PFSA) ionomer serves two critical roles.

First, it is fabricated into a dense membrane that acts as the solid electrolyte. This membrane is impermeable to reactant gases but allows for the efficient transport of protons from the anode to the cathode, which is essential for the fuel cell's operation. mdpi.com

Second, the PFSA ionomer is used as a binder within the catalyst layers of the fuel cell electrodes. mdpi.com Here, it coats the catalyst particles (typically platinum on a carbon support) and provides pathways for protons to reach the reactive sites, while also maintaining the structural integrity of the electrode. mdpi.com The performance and durability of the fuel cell are highly dependent on the properties of the ionomer, such as its ion exchange capacity (IEC), water uptake, and chemical stability. mdpi.com Research in this area often focuses on optimizing the polymer structure, for instance by varying the length of the side chain carrying the sulfonic acid group, to enhance proton conductivity and reduce gas transport resistance. mdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| Trifluoroethenesulfonyl fluoride |

| Poly(trifluoroethenesulfonyl fluoride) |

| Tetrafluoroethylene (TFE) |

| Nafion® |

| Aquivion® |

| Platinum |

Advanced Analytical Methodologies in Trifluoroethenesulfonyl Fluoride Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation (e.g., advanced NMR, high-resolution MS)

Advanced spectroscopic methods are indispensable for the unambiguous structural determination and for gaining deep insights into the reaction mechanisms involving trifluoroethenesulfonyl fluoride (B91410).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific advanced NMR data for trifluoroethenesulfonyl fluoride is not extensively reported in publicly available literature, the structural features of the molecule suggest that multinuclear NMR spectroscopy would be a critical tool for its characterization. ¹⁹F NMR would be particularly informative, providing distinct signals for the fluorine atoms on the vinyl group and the sulfonyl fluoride moiety. The chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei, as well as between fluorine and hydrogen (if present), would be key to confirming the trifluoroethenyl structure. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for confirming the elemental composition of trifluoroethenesulfonyl fluoride and its reaction products. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For trifluoroethenesulfonyl fluoride (C₂F₄O₂S), the expected exact mass would be a primary confirmation of its identity. Furthermore, the fragmentation patterns observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or chemical ionization (CI), would offer valuable structural information.

| Analytical Technique | Anticipated Application for Trifluoroethenesulfonyl Fluoride | Potential Data Output |

| ¹⁹F NMR | Elucidation of fluorine environments and through-bond couplings. | Chemical shifts (δ) and coupling constants (J) for F atoms in C=CF₂, -CF=, and -SO₂F groups. |

| ¹³C NMR | Determination of the carbon skeleton. | Chemical shifts for the two vinyl carbons. |

| 2D NMR (COSY, HSQC) | Correlation of ¹H and ¹³C signals for unambiguous assignment. | Cross-peaks indicating scalar couplings between nuclei. |

| High-Resolution MS | Accurate mass determination and elemental composition confirmation. | Exact m/z value corresponding to the molecular formula C₂F₄O₂S. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Fragmentation pattern indicating the loss of specific functional groups (e.g., SO₂F, CF₂). |

Chromatographic Methods for Reaction Monitoring and Product Analysis (e.g., GC-MS)

Chromatographic techniques are essential for separating and identifying reactants, intermediates, and products in reactions involving trifluoroethenesulfonyl fluoride.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of trifluoroethenesulfonyl fluoride, GC-MS is an ideal method for its analysis. In a typical GC-MS setup, the compound would be separated from other components of a reaction mixture on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique is invaluable for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products over time. The mass spectra obtained can be compared against spectral libraries for identification or analyzed for structural information of novel compounds.

| Chromatographic Method | Application in Trifluoroethenesulfonyl Fluoride Research | Key Parameters and Outputs |

| Gas Chromatography (GC) | Separation of volatile reactants, products, and byproducts. | Retention time (Rt) specific to trifluoroethenesulfonyl fluoride under defined conditions (e.g., column type, temperature program). |

| Mass Spectrometry (MS) | Identification and quantification of separated components. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |

| GC-MS | Combined separation and identification for comprehensive reaction analysis. | Correlated retention time and mass spectral data for confident compound identification and quantification. |

In Situ Spectroscopic Studies of Reaction Intermediates

The study of transient and highly reactive intermediates is crucial for understanding the detailed mechanisms of reactions involving trifluoroethenesulfonyl fluoride. In situ spectroscopic techniques allow for the observation of these species directly in the reaction medium without the need for isolation.

Techniques such as rapid-injection NMR or flow NMR can be employed to monitor reactions in real-time, potentially allowing for the detection and characterization of short-lived intermediates. Similarly, stopped-flow techniques coupled with UV-Vis or infrared (IR) spectroscopy could provide kinetic and structural information on intermediates that possess a chromophore or characteristic vibrational modes. While specific studies on trifluoroethenesulfonyl fluoride using these in situ methods are not readily found in the literature, their application would be a logical next step in deepening the understanding of its reactivity. The electrophilic nature of the sulfonyl fluoride group and the reactivity of the trifluoroethenyl moiety suggest a rich landscape of potential reaction intermediates to be explored.

Q & A

Q. What protocols ensure safe handling and long-term storage of Trifluoroethenesulfonyl fluoride?

- Methodological Answer : Store in amber glass bottles under inert gas (argon/nitrogen) at −20°C to prevent thermal decomposition or moisture ingress . Use PTFE-sealed containers to avoid reactions with metals. Workplace exposure monitoring should follow OSHA/NIOSH guidelines, with urinary fluoride excretion assays (Table 3, ) to track accidental exposure. Ventilated gloveboxes are mandatory for manipulations exceeding 1 mmol scale .

Advanced Research Questions

Q. How do electronic and steric factors influence Trifluoroethenesulfonyl fluoride’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoroethyl group enhances electrophilicity at the sulfur center, favoring SN2 mechanisms with amines or alkoxides. Steric hindrance from the trifluoroethenyl moiety can slow kinetics, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states. Computational studies (DFT/B3LYP) modeling frontier molecular orbitals predict regioselectivity in multi-nucleophile systems . Kinetic isotope effects (KIE) and Hammett plots further elucidate mechanistic pathways .

Q. How can researchers resolve contradictions in reported reactivity data under varying pH and solvent conditions?

- Methodological Answer : Discrepancies often arise from uncontrolled hydrolysis or solvent polarity effects. Systematic studies should:

- Replicate experiments in rigorously dried solvents (verified by Karl Fischer titration).

- Use buffered aqueous systems (pH 2–12) to map hydrolysis rates (e.g., fluoride ion release via ion-selective electrodes, Table 4 ).

- Compare with computational solvation models (COSMO-RS) to predict solvent interactions . Cross-referencing with analogous perfluorinated sulfonyl fluorides (e.g., perfluorovaleryl fluoride ) identifies trends in substituent effects.

Q. What computational strategies predict the environmental persistence and degradation pathways of Trifluoroethenesulfonyl fluoride?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-F and S-O bonds to estimate hydrolytic/oxidative stability. Molecular dynamics simulations model interactions with atmospheric oxidants (e.g., OH radicals). Environmental fate assessments require QSAR models trained on EPA’s EPISuite database, validated against experimental half-life data from closed-system photolysis studies . Metabolite identification via LC-HRMS can detect sulfonic acid derivatives in biodegradation assays .

Data Integration and Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data from in vitro vs. in vivo studies?

- Methodological Answer : In vitro assays (e.g., Ames test) may underestimate toxicity due to lack of metabolic activation (use S9 liver fractions to address this). In vivo rodent studies require dose-response alignment with human-relevant exposure levels (Figure 9 ). Discrepancies in neurodevelopmental effects (e.g., fluoride’s impact on IQ) demand meta-analysis of cohort studies (Table 1 ) and mechanistic studies on blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.